

Application Note & Protocol: Mass Spectrometry of Heptadecan-9-yl 8-bromooctanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptadecan-9-yl 8-bromooctanoate*

Cat. No.: *B8820120*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptadecan-9-yl 8-bromooctanoate is a lipid used in the formulation of lipid nanoparticles for drug delivery applications.^{[1][2]} Its chemical structure consists of a C17 fatty alcohol (heptadecan-9-ol) esterified with an 8-bromooctanoic acid. The molecular formula is C₂₅H₄₉BrO₂, and the molecular weight is 461.56 g/mol.^[3] Mass spectrometry is a critical analytical technique for the characterization and quality control of this compound. This document provides a detailed protocol for the analysis of **Heptadecan-9-yl 8-bromooctanoate** by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and outlines the expected fragmentation patterns.

Predicted Mass Spectrometry Fragmentation

Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns.^[4] For **Heptadecan-9-yl 8-bromooctanoate**, the fragmentation is expected to be influenced by the ester functional group, the long alkyl chains, and the terminal bromine atom.

A key feature in the mass spectrum of a brominated compound is the presence of two peaks for each bromine-containing fragment, corresponding to the two isotopes of bromine, ⁷⁹Br and

^{81}Br , which have a near 1:1 natural abundance. This results in M^+ and $M+2$ peaks of roughly equal intensity.

The major fragmentation pathways for esters include cleavage of the C-O bond and the C-C bond adjacent to the carbonyl group.^[5] The McLafferty rearrangement is also a common fragmentation pattern for esters with sufficiently long alkyl chains.^{[6][7]}

Table 1: Predicted Key Fragments for **Heptadecan-9-yl 8-bromooctanoate**

m/z (for 79Br/81Br)	Proposed Fragment Ion	Formula	Notes
460/462	[M]+•	[C25H49BrO2]+•	Molecular ion. May be of low abundance or absent in EI.
381/383	[M - C8H17]+	[C17H32BrO2]+	Loss of the octyl group from the alcohol moiety.
239	[C17H35]+	[C17H35]+	Heptadecyl cation from cleavage of the ester bond.
221/223	[Br(CH ₂) ₇ CO]+	[C8H14BrO]+	Acylium ion containing bromine.
207/209	[Br(CH ₂) ₇]+	[C8H16Br]+	Loss of CO from the acylium ion.
193/195	[Br(CH ₂) ₆ CO]+	[C7H12BrO]+	Further fragmentation of the acylium ion.
149	[C8H13O ₂]+	[C8H13O ₂]+	Fragment from McLafferty rearrangement.
74	[C ₃ H ₆ O ₂]+•	[C ₃ H ₆ O ₂]+•	Common fragment for fatty acid esters resulting from McLafferty rearrangement, though may be less prominent with the bromo-substituent. ^[8] ^[9]

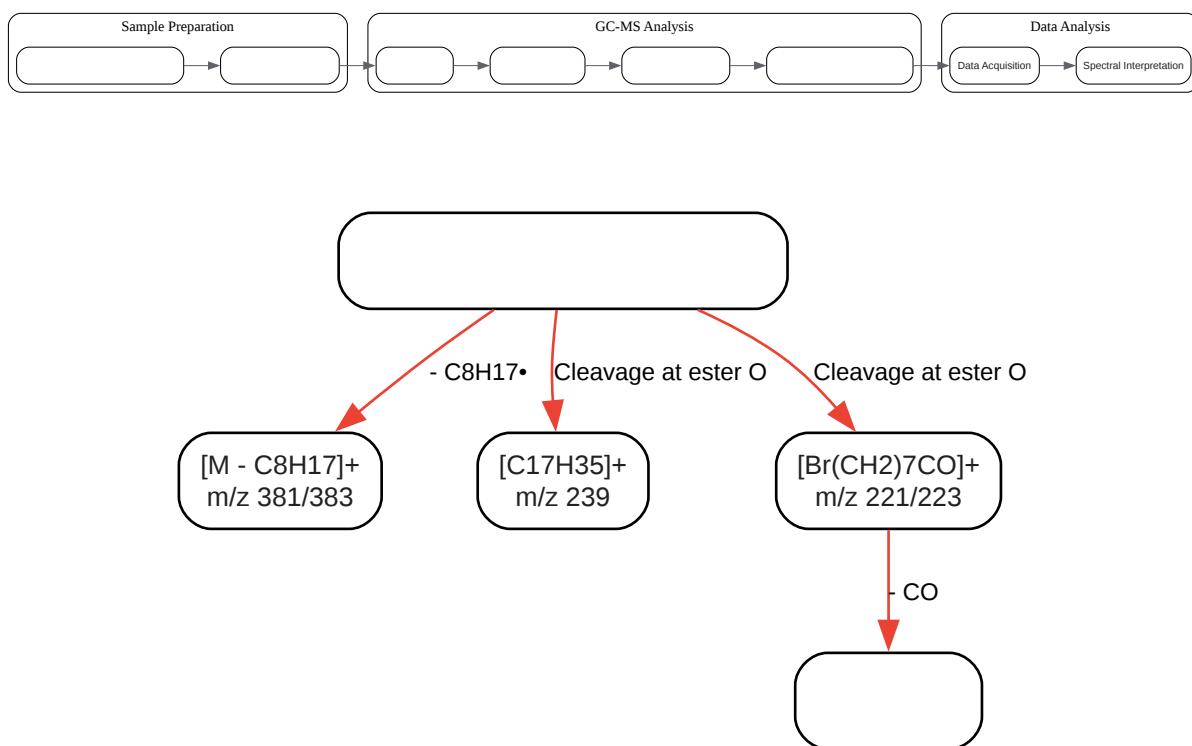
Experimental Protocol: GC-MS Analysis

This protocol outlines the conditions for the analysis of **Heptadecan-9-yl 8-bromooctanoate** using a standard Gas Chromatography-Mass Spectrometry system.

1. Sample Preparation

- Solvent: Use a high-purity, volatile solvent such as hexane or ethyl acetate.
- Concentration: Prepare a 1 mg/mL stock solution of **Heptadecan-9-yl 8-bromooctanoate**.
- Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

2. Gas Chromatography (GC) Conditions


- GC System: Any standard GC system equipped with a split/splitless injector.
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
- Injector Temperature: 280 °C
- Injection Volume: 1 µL
- Injection Mode: Splitless for low concentrations, or a split ratio of 20:1 for higher concentrations.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial Temperature: 150 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 300 °C.
 - Final Hold: Hold at 300 °C for 10 minutes.

3. Mass Spectrometry (MS) Conditions

- MS System: A quadrupole or ion trap mass spectrometer.

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.[\[8\]](#)
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 50-600.
- Scan Speed: 2 scans/second.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. heptadecan-9-yl 8-bromoctanoate, 2089253-22-3 | BroadPharm [broadpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes | JEOL Ltd. [jeol.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. whitman.edu [whitman.edu]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note & Protocol: Mass Spectrometry of Heptadecan-9-yl 8-bromoctanoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8820120#mass-spectrometry-of-heptadecan-9-yl-8-bromoctanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com